molecular formula C10H8N2O B14456307 [1-(Furan-2-yl)propylidene]propanedinitrile CAS No. 76142-50-2

[1-(Furan-2-yl)propylidene]propanedinitrile

Katalognummer: B14456307
CAS-Nummer: 76142-50-2
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: WGOXBLMLMCSUFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(Furan-2-yl)propylidene]propanedinitrile: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Furan-2-yl)propylidene]propanedinitrile can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate nitrile compounds under controlled conditions. For example, the reaction of 1-(furan-2-yl)propan-1-one with malononitrile in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

[1-(Furan-2-yl)propylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert it into different functionalized derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(Furan-2-yl)propylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a precursor for the synthesis of bioactive molecules. It can be used in the development of pharmaceuticals, including antibiotics and anticancer agents .

Industry

Industrially, this compound is utilized in the production of resins, agrochemicals, and other materials. Its versatility makes it a valuable component in various industrial processes .

Wirkmechanismus

The mechanism of action of [1-(Furan-2-yl)propylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to [1-(Furan-2-yl)propylidene]propanedinitrile include other furan derivatives such as:

  • [1-(Furan-2-yl)ethylidene]propanedinitrile
  • [1-(Furan-2-yl)methylidene]propanedinitrile

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other furan derivatives may not be as effective .

Eigenschaften

CAS-Nummer

76142-50-2

Molekularformel

C10H8N2O

Molekulargewicht

172.18 g/mol

IUPAC-Name

2-[1-(furan-2-yl)propylidene]propanedinitrile

InChI

InChI=1S/C10H8N2O/c1-2-9(8(6-11)7-12)10-4-3-5-13-10/h3-5H,2H2,1H3

InChI-Schlüssel

WGOXBLMLMCSUFO-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(C#N)C#N)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.